Antimalarial Potency of the N1-Unsubstituted Analog (Compound 3) Establishes Baseline Activity for the Scaffold
The closest published analog, 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole (Compound 3, CAS 1728-95-6), which differs from the target compound only by the absence of the N1-(4-trifluoromethoxy)phenyl group, demonstrated an IC50 of 2.42 µM against the chloroquine-sensitive Plasmodium falciparum 3D7 strain in vitro [1]. The target compound incorporates the N1-(4-trifluoromethoxy)phenyl substituent, which is expected to modulate electronic distribution and lipophilicity relative to Compound 3, though direct comparative data are not yet available.
| Evidence Dimension | In vitro antimalarial activity (IC50) |
|---|---|
| Target Compound Data | Not experimentally determined |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole (Compound 3): IC50 = 2.42 µM |
| Quantified Difference | Cannot be calculated; differentiation is structural (presence of N1-(4-trifluoromethoxy)phenyl group) but lacks quantitative bioactivity comparison |
| Conditions | Chloroquine-sensitive P. falciparum 3D7 strain; in vitro assay |
Why This Matters
Establishes the baseline antimalarial potency of the core scaffold, providing a rationale for evaluating the N1-substituted target compound in the same assay to quantify the contribution of the trifluoromethoxy group.
- [1] Septiana, I., Purwono, B., Anwar, C., Nurohmah, B. A., & Syahri, J. (2021). Synthesis and Docking Study of 2–Aryl-4,5-diphenyl-1H-imidazole Derivatives as Lead Compounds for Antimalarial Agent. Indonesian Journal of Chemistry, 22(1), 105–113. View Source
